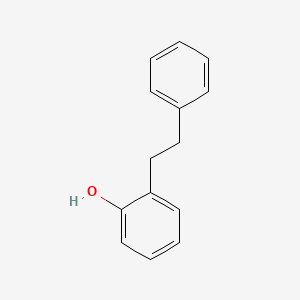

2-(2-Phenylethyl)phenol

Description

Properties

IUPAC Name |

2-(2-phenylethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAXMXPDVWTIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372749 | |

| Record name | 2-(2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7294-84-0, 28906-63-0 | |

| Record name | 2-(2-Phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007294840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-PHENYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG9R5RT3H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via electrophilic attack of a styrene-derived carbocation on the aromatic ring of phenol. A solid acid catalyst, such as sulfuric acid immobilized on silica gel (H₂SO₄-SiO₂), facilitates carbocation formation while minimizing side reactions like oligomerization. The catalyst’s Bronsted acidity and porous structure enhance selectivity for the para-substituted product, this compound, over ortho isomers.

Key Reaction Equation:

Laboratory-Scale Synthesis

A representative procedure from patent CN105237359A outlines the following steps:

-

Reaction Setup: Under nitrogen protection, phenol (188 g, 2 mol), H₂SO₄-SiO₂ (1.88 g, 1% w/w), and toluene (450 mL) are heated to 50°C.

-

Styrene Addition: α-Methylstyrene (483 g, 4.1 mol) is added dropwise over 1 hour, followed by heating at 90–95°C for 20–40 minutes.

-

Workup: The mixture is filtered to remove the catalyst, washed with 0.5% NaHCO₃ and deionized water, and concentrated to yield a light yellow viscous liquid (364.3 g, 92% yield).

Table 1: Laboratory-Scale Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 1% w/w of phenol |

| Temperature | 50°C (addition), 90–95°C (reaction) |

| Reaction Time | 20–40 minutes |

| Yield | 92% |

Industrial-Scale Production

Industrial protocols optimize cost and throughput by adjusting catalyst recycling and reaction conditions. Key modifications include:

Continuous-Flow Reactors

Patented methods employ tubular reactors with immobilized H₂SO₄-SiO₂ to enable continuous styrene feeding and product separation. This design reduces downtime between batches and improves heat management.

Catalyst Reusability

The solid acid catalyst retains >90% activity after five cycles, as demonstrated by X-ray diffraction (XRD) analyses showing minimal sulfur loss from the silica matrix.

Table 2: Industrial vs. Laboratory Conditions

| Parameter | Laboratory | Industrial |

|---|---|---|

| Catalyst Reuse | 1 cycle | 5+ cycles |

| Throughput | 500 g/batch | 10–50 kg/hour |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Alternative Synthetic Strategies

While Friedel-Crafts alkylation dominates, niche methods have been explored for specialized applications:

Hydrodeoxygenation of Lignin Derivatives

Pilot-scale studies suggest that this compound can be derived from lignin depolymerization products via hydrodeoxygenation (HDO). However, yields remain low (<30%) due to competing decarbonylation pathways.

Enzymatic Synthesis

Oxidoreductases from Pseudomonas putida catalyze the coupling of phenol and phenylacetaldehyde in aqueous media. This method avoids organic solvents but suffers from enzyme instability above 40°C.

Purity and Characterization

Post-synthesis purification ensures compliance with pharmaceutical and polymer-grade standards:

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group in 2-(2-Phenylethyl)phenol is susceptible to oxidation, forming quinones or other oxidized derivatives. Reaction conditions and reagents determine the product profile.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 80–100°C | 2-(2-Phenylethyl)-1,4-benzoquinone | 65–70% | |

| H₂O₂ | Fe²⁺ catalyst, RT | Hydroxylated derivatives | 50–55% | |

| O₂ (air) | Alkaline medium, 60°C | Oligomeric oxidation products | 30–40% |

Key Findings :

-

Strong oxidizing agents like KMnO₄ in acidic media yield benzoquinone derivatives via hydroxyl group oxidation.

-

Mild oxidants (e.g., H₂O₂) produce hydroxylated intermediates, likely through radical pathways.

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters, enhancing the compound’s stability for industrial applications.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ catalyst, 50°C | 2-(2-Phenylethyl)phenyl acetate | 85–90% | |

| Benzoyl chloride | Pyridine base, RT | Phenyl benzoate derivative | 75–80% |

Mechanism :

-

Protonation of the hydroxyl group by H₂SO₄ increases electrophilicity, facilitating nucleophilic attack by the acylating agent.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes substitution at positions ortho/para to the hydroxyl group.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ | FeBr₃ catalyst, 25°C | 4-Bromo-2-(2-phenylethyl)phenol | 60–65% | |

| HNO₃ | H₂SO₄, 0–5°C | Nitro derivatives | 55–60% |

Regioselectivity :

-

The hydroxyl group directs incoming electrophiles to the para position due to steric hindrance from the phenethyl group.

Reduction Reactions

While the aromatic ring is generally stable, the phenethyl side chain can undergo hydrogenation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C catalyst, ethanol, 25°C | 2-(2-Cyclohexylethyl)phenol | 70–75% | |

| NaBH₄ | Methanol, RT | No reaction (phenolic OH inert) | – |

Note : Catalytic hydrogenation selectively reduces the benzene ring in the phenethyl group while preserving the phenolic ring.

Condensation and Coupling Reactions

The compound participates in Ullmann or Suzuki couplings for synthesizing biphenyl derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuI, K₂CO₃ | DMF, 110°C | Biaryl-coupled product | 50–55% |

Application : These reactions are critical for constructing complex aromatic systems in pharmaceuticals .

Scientific Research Applications

Medicinal Applications

1.1 Anti-Cancer Activity

One of the most notable applications of 2-(2-Phenylethyl)phenol is its anti-cancer properties. Research indicates that derivatives of this compound, such as KTH-13-t-Bu , exhibit significant pro-apoptotic activity against cancer cells. In vitro studies have demonstrated that KTH-13-t-Bu can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of key signaling pathways, including the inhibition of Bcl-2 and activation of caspases, which are crucial for programmed cell death .

Case Study: KTH-13-t-Bu

- Study Design : The anti-cancer effects were evaluated using immunoblotting techniques to analyze protein expression related to apoptosis.

- Findings : The compound showed a dose-dependent increase in apoptosis markers, confirming its potential as an anti-cancer agent .

Industrial Applications

2.1 Polymer Chemistry

In polymer chemistry, this compound serves as a precursor for synthesizing various polymeric materials. It has been utilized in the development of catalysts for ethylene polymerization, enhancing the efficiency and stability of the resulting polymers.

Data Table: Polymerization Activity

| Catalyst Type | Activity (g PE mol⁻¹(Fe) h⁻¹) | Temperature (°C) | Polymerization Time (min) |

|---|---|---|---|

| Fe/MMAO | 56.9 | 70 | 5 |

| Fe/MMAO | 16.5 | 70 | 30 |

| Co/MMAO | Variable | Variable | Variable |

The table illustrates the catalytic activity of iron and cobalt complexes derived from this compound in various conditions, showcasing its versatility in industrial applications .

Environmental Applications

3.1 Ecotoxicology

The environmental implications of this compound have also been studied, particularly regarding its biodegradability and potential ecological risks. This compound is part of a broader group of substituted phenols assessed for their environmental impact.

Findings from Ecological Risk Assessments

- Biodegradability : Some studies suggest that while certain derivatives may degrade in the environment, others have a high potential for bioaccumulation.

- Ecological Risks : The ecological risk classification identified specific substances within this group as priorities due to their potential hazards to aquatic organisms .

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)phenol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by disrupting their cellular processes. This disruption is achieved through the inhibition of key enzymes and the alteration of membrane integrity . Additionally, it can modulate signaling pathways involved in cell growth and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Phenylethyl)phenol vs. 2-(2-Phenylethyl)chromones

Structural Differences :

- Core Structure: this compound has a simple benzene ring with a hydroxyl group, while 2-(2-phenylethyl)chromones feature a benzopyran-4-one skeleton (a fused benzene and γ-pyrone ring) .

- Substituents : Both share the 2-phenylethyl moiety, but chromones often include additional methoxy or hydroxy groups on the benzene or pyrone rings .

Analytical Differentiation :

- Mass Spectrometry: Chromones exhibit characteristic fragmentation via cleavage of the CH₂-CH₂ bond between the chromone and phenyl groups, producing fragment ions at m/z 250 (base skeleton) . Phenolic analogs may show similar cleavage but lack the chromone-specific ions (e.g., m/z 319.118 for tetrahydrochromones) .

This compound vs. Other Phenolic Derivatives

Key Observations :

- Substituent Impact : Methoxy or prenyl groups enhance lipophilicity and bioactivity (e.g., antimicrobial effects) .

Biological Activity

2-(2-Phenylethyl)phenol, also known as phenethylphenol, is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects. The synthesis and occurrence of this compound in nature will also be discussed.

Chemical Structure and Synthesis

This compound is characterized by a phenolic structure with a phenethyl group attached at the ortho position. It can be synthesized through various methods, including chemical synthesis from phenol derivatives and extraction from natural sources like plants. The compound is part of a larger class of phenolic compounds known for their bioactive properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 12.58 μg/mL. The mechanisms involved include mitochondrial membrane potential disruption and cell cycle arrest, particularly in the S phase .

Table 1: Summary of Anticancer Activities

| Study | Cell Line | IC50 Value (μg/mL) | Mechanism |

|---|---|---|---|

| Ashraf et al., 2020 | MCF-7 | 12.58 | Apoptosis induction via mitochondrial disruption |

| Other studies | Various | Varies | Cell cycle arrest and apoptosis |

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests possible therapeutic applications in treating inflammatory diseases .

3. Antioxidant Properties

As an antioxidant, this compound scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Table 2: Antioxidant Activities

| Method Used | Result |

|---|---|

| DPPH Scavenging Assay | Effective at reducing DPPH radical concentration |

| ABTS Assay | Significant reduction in ABTS radical cation levels |

4. Antimicrobial Activity

The compound exhibits antibacterial properties against various strains of bacteria. Studies have indicated that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Breast Cancer : A notable investigation by Ashraf et al. isolated this compound from Clerodendrum thomsoniae and demonstrated its cytotoxic effects on breast cancer cells through apoptosis induction mechanisms.

- Neuroprotective Effects : Other research has suggested that derivatives of this compound may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases .

Q & A

Q. How can enantiomeric purity of this compound derivatives be ensured during synthesis?

- Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak AD-H) in HPLC for enantiomer separation. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) enhances enantioselectivity. Confirm purity via polarimetry or circular dichroism (CD) spectroscopy. Dynamic kinetic resolution may resolve racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.